

Rubomycin H: An In-depth Technical Guide to an Anthracycline Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubomycin H, also known by its chemical name N-Carboxydaunorubicin methyl ester, is an anthracycline antibiotic.[1] It is isolated from Streptomyces coeruleorubidus and belongs to a class of potent chemotherapeutic agents used in the treatment of various cancers.[2][3] Anthracyclines, as a group, are among the most effective anticancer drugs ever developed and are utilized in the treatment of leukemias, lymphomas, and numerous solid tumors.[4] This guide provides a comprehensive overview of the available technical information on **Rubomycin H**, including its chemical properties, and places it within the broader context of related, well-studied anthracyclines for which more extensive data are available.

Physicochemical Properties of Rubomycin H

Quantitative data for **Rubomycin H** is primarily limited to its fundamental physicochemical properties. The following table summarizes the key identification and structural information for **Rubomycin H**.



Property	Value	Reference	
CAS Number	38942-79-9	[1][2][3]	
Chemical Name	N-Carboxydaunorubicin methyl ester	[1]	
Molecular Formula	C29H31NO12	[1][2][5]	
Molecular Weight	585.56 g/mol	[2]	
Exact Mass	585.1846	[2]	
Elemental Analysis	C, 59.48%; H, 5.34%; N, 2.39%; O, 32.79%	[2]	
Source	Isolated from Streptomyces coeruleorubidus	[2][3]	

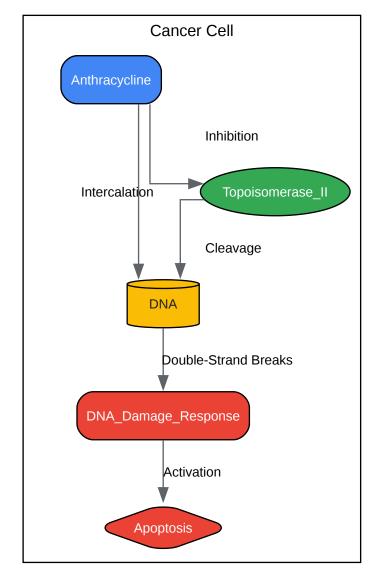
Mechanism of Action: The Anthracycline Paradigm

Specific signaling pathway studies for **Rubomycin H** are not readily available in the public domain. However, as an anthracycline, its mechanism of action is presumed to be consistent with other members of this class, such as the well-documented daunorubicin and doxorubicin. The primary cytotoxic effects of anthracyclines are attributed to two main mechanisms:

- DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts
 itself between the base pairs of the DNA double helix. This intercalation physically obstructs
 the processes of DNA replication and transcription, leading to a halt in the cell cycle and
 subsequent apoptosis.
- Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and the
 enzyme topoisomerase II. This complex prevents the re-ligation of DNA strands that have
 been cleaved by topoisomerase II, resulting in double-strand breaks. The accumulation of
 these breaks triggers a DNA damage response that ultimately leads to programmed cell
 death.

The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.





Generalised Mechanism of Action for Anthracycline Antibiotics

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Generalised Anthracycline Cytotoxicity Pathway

Experimental Protocols

Detailed experimental protocols specifically for **Rubomycin H** are not widely published. However, the general methodology for the isolation and purification of anthracyclines from



Streptomyces species can be described.

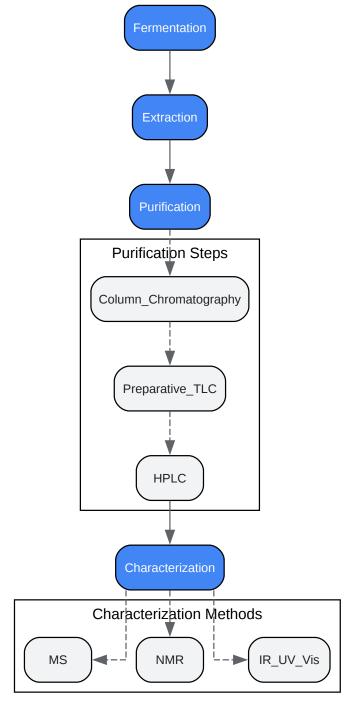
General Protocol for Anthracycline Isolation from Streptomyces coeruleorubidus

- Fermentation: A pure culture of Streptomyces coeruleorubidus is inoculated into a suitable liquid fermentation medium containing sources of carbon, nitrogen, and mineral salts. The culture is incubated under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including anthracyclines.
- Extraction: After an appropriate fermentation period, the culture broth is harvested. The
 mycelium is separated from the supernatant by centrifugation or filtration. The anthracyclines
 are then extracted from both the mycelial cake and the supernatant using a water-immiscible
 organic solvent, such as chloroform or ethyl acetate, at an acidic pH.
- Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques for purification. These may include:
 - Column Chromatography: Using silica gel or other suitable stationary phases with a gradient of solvents to separate the different anthracycline components.
 - Preparative Thin-Layer Chromatography (TLC): For further separation of closely related compounds.
 - High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure compounds.
- Characterization: The purified compound is characterized using various spectroscopic methods to confirm its identity and structure. These include:
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
 - Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore.



The following diagram outlines a general workflow for this process.

Generalised Workflow for Anthracycline Isolation and Purification



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Anthracycline Isolation Workflow

Biological Activity and Toxicity Data (Comparative)

While specific IC50 and LD50 values for **Rubomycin H** are not available in the cited literature, comparative toxicity data for other rubomycins and related anthracyclines provide a valuable reference point for its potential biological activity. The following table summarizes LD50 values for doxorubicin, a closely related and extensively studied anthracycline.

Compound	Test Animal	Route of Administration	LD50 (mg/kg)	Reference
Doxorubicin	Albino Mice	Intraperitoneal	4.6	[6]
Doxorubicin	Albino Mice	Intravenous	12.5	[6]
Doxorubicin	Albino Mice	Subcutaneous	13.5	[6]
Doxorubicin	Albino Mice	Oral	570	[6]

A comparative study on the toxicity of carminomycin, rubomycin (daunorubicin), and adriamycin (doxorubicin) in mice indicated that the cumulative toxic properties of these compounds were similar after three injections. However, after five injections, adriamycin showed more pronounced cumulative toxicity.[7]

Clinical and Preclinical Studies

There is a lack of specific clinical or extensive preclinical trial data for **Rubomycin H** in the public domain. Research and development in the field of anthracyclines have largely focused on derivatives such as doxorubicin and daunorubicin, and more recently on liposomal formulations to mitigate cardiotoxicity. The absence of dedicated studies on **Rubomycin H** may suggest that it did not show significant advantages over other anthracyclines in early-stage research, or that its development was not pursued for other reasons.

Conclusion

Rubomycin H is a structurally defined anthracycline antibiotic with limited publicly available biological and clinical data. Its significance lies in its membership to a critical class of chemotherapeutic agents. For researchers and drug development professionals, **Rubomycin**



H represents a component of the broader anthracycline landscape. Future investigations could focus on a direct comparison of **Rubomycin H** with clinically established anthracyclines to determine if its unique structural modifications offer any therapeutic advantages, such as altered efficacy, a different toxicity profile, or activity against resistant cancer cell lines. The methodologies and comparative data presented in this guide provide a foundational framework for such research endeavors.

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- To cite this document: BenchChem. [Rubomycin H: An In-depth Technical Guide to an Anthracycline Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680249#rubomycin-h-as-an-anthracycline-antibiotic]

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